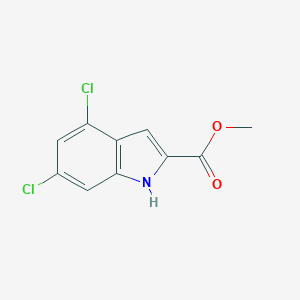

Methyl 4,6-dichloro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4,6-dichloro-1H-indole-2-carboxylate” is a synthetic organic compound with the CAS Number: 144989-28-6 . It has a molecular weight of 244.08 and its IUPAC name is methyl 4,6-dichloro-1H-indole-2-carboxylate .

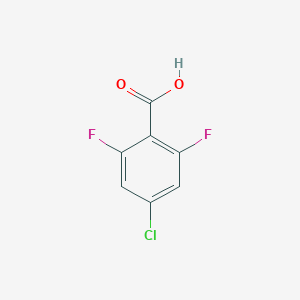

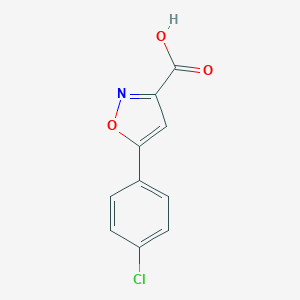

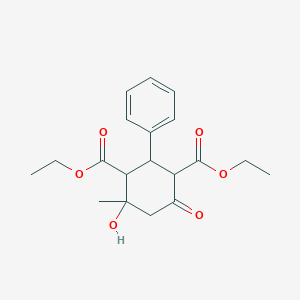

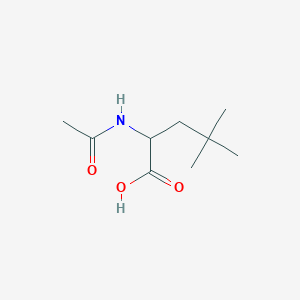

Molecular Structure Analysis

The InChI code for “Methyl 4,6-dichloro-1H-indole-2-carboxylate” is1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 4,6-dichloro-1H-indole-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole synthesis has long fascinated chemists, given the indole alkaloids' significant biological activities. The classification of indole synthesis methodologies provides a comprehensive framework for understanding different approaches to indole construction, including the synthesis of methyl 4,6-dichloro-1H-indole-2-carboxylate derivatives. These methodologies facilitate the creation of indole-based compounds with varied biological activities, underlining their importance in drug discovery and chemical biology research. The classification system also aids in identifying the historical and current state of art in indole synthesis strategies, highlighting significant contributions in each category (Taber & Tirunahari, 2011).

Fischer Synthesis of Indoles

Fischer synthesis represents a cornerstone in the preparation of indole derivatives from arylhydrazones, illustrating the synthetic versatility of indole chemistry. This method's significance lies in its ability to generate indoles through the transformation of cyclohexadienoneimine intermediates, showcasing the diverse reactivity patterns that can be harnessed to produce indole-based structures. Such methodologies underscore the importance of indole derivatives in developing pharmacologically active compounds (Fusco & Sannicolo, 1978).

Application in Material Science and Biopolymers

Beyond pharmaceutical applications, indole derivatives find relevance in material science and the development of new biopolymers. For instance, the modification of xylan with indole-based compounds has been explored to produce ethers and esters with unique properties, highlighting the role of indole chemistry in advancing materials science and offering new functionalities for biopolymer applications (Petzold-Welcke et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4,6-dichloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODBNXVEZUPHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dichloro-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)